![molecular formula C18H18O5 B14347407 2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid CAS No. 91401-74-0](/img/structure/B14347407.png)
2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid is an organic compound that belongs to the class of hydroxy acids It features a phenylpropanoyl group attached to a phenoxy group, which is further connected to a hydroxypropanoic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid can be achieved through several synthetic routes. One common method involves the esterification of 2-hydroxypropanoic acid with 2-(3-phenylpropanoyl)phenol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a multi-step process that includes the preparation of intermediate compounds, followed by their subsequent reaction to form the final product. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the industrial synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the phenylpropanoyl moiety can be reduced to form an alcohol.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid involves its interaction with specific molecular targets and pathways. The hydroxy and phenoxy groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The phenylpropanoyl moiety may also interact with lipid membranes, affecting their structure and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid: Similar structure but with a hydroxy group instead of a phenylpropanoyl group.
2-Hydroxy-3-(2-methylphenoxy)propanoic acid: Similar structure but with a methyl group instead of a phenylpropanoyl group.
Uniqueness
2-Hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid is unique due to the presence of the phenylpropanoyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other hydroxy acids and phenoxy derivatives, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
91401-74-0 |
|---|---|
Molekularformel |
C18H18O5 |
Molekulargewicht |
314.3 g/mol |
IUPAC-Name |
2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propanoic acid |
InChI |
InChI=1S/C18H18O5/c19-15(11-10-13-6-2-1-3-7-13)14-8-4-5-9-17(14)23-12-16(20)18(21)22/h1-9,16,20H,10-12H2,(H,21,22) |
InChI-Schlüssel |
HGAWGTRIKIQPSV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OCC(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Acetic acid;[2-chloro-4-(10-hydroxyanthracen-9-yl)phenyl] acetate](/img/structure/B14347339.png)
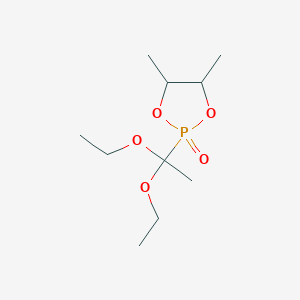
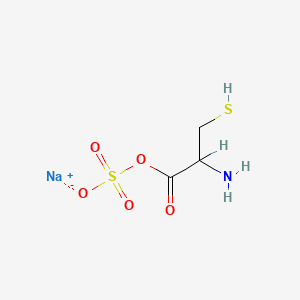
![4-({[(2-Ethylhexyl)oxy]carbonyl}oxy)benzoic acid](/img/structure/B14347358.png)
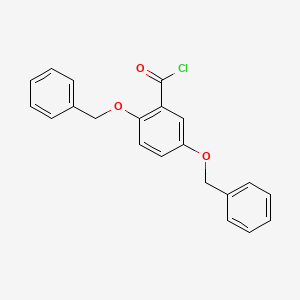
![1,2,3,4,5-Pentachloro-6-[(4-ethenylphenyl)methoxy]benzene](/img/structure/B14347372.png)
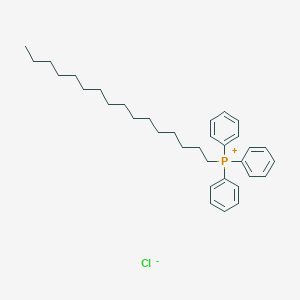
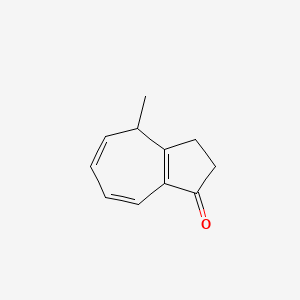
![3-Phenyl-3a,4,5,6a-tetrahydrothieno[3,2-d][1,2]oxazole](/img/structure/B14347384.png)

![Trimethyl[3-(phenylsulfanyl)buta-1,3-dien-2-yl]stannane](/img/structure/B14347397.png)
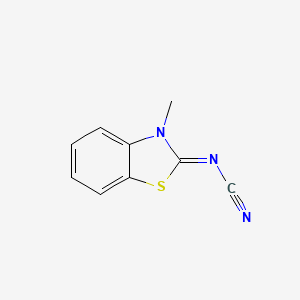
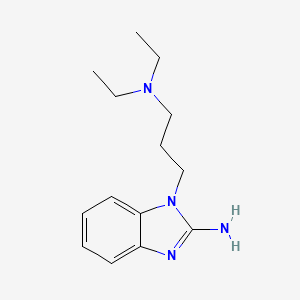
![Dipropyl [2-(hydroxyimino)ethyl]phosphonate](/img/structure/B14347416.png)
